molecular formula C5H4N4O3 B131465 Uric Acid CAS No. 69-93-2

Uric Acid

Cat. No.: B131465
CAS No.: 69-93-2
M. Wt: 168.11 g/mol
InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uric acid (C5H4N4O3) is a heterocyclic compound and the final product of purine metabolism in humans and higher primates . This high-purity, white crystalline powder (melting point >300°C) is supplied for research applications and is For Research Use Only (RUO) . In clinical and diagnostic research, this compound is a critical standard and reagent for assay development. It is used in enzymatic colorimetric kits to determine uricase activity and for the quantitative measurement of this compound in various biological samples, aiding in the study of renal, metabolic, and gout-related disorders . In cell culture systems, this compound serves as a potent antioxidant and a precursor for serum-free medium supplements, helping to combat oxidative stress and support cell growth . Its strong reducing capacity allows it to neutralize free radicals and reactive oxygen species (ROS), constituting a major portion of the antioxidant capacity in blood plasma . Beyond its antioxidant role, this compound is a key molecule in metabolic disease research. It is used to study the pathophysiology of hyperuricemia and gout, where elevated levels can lead to crystal formation and inflammatory responses . Researchers utilize this compound to investigate its dual role as both an antioxidant and a pro-oxidant, as well as its complex mechanisms in immune system stimulation and the promotion of inflammatory processes . The compound is slightly soluble in water and should be stored at ambient temperatures, protected from light .

Properties

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042508
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name Uric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.06 mg/mL
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69-93-2
Record name Uric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uric Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name uric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Greater than 300 °C, > 300 °C
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Alkaline Extraction from Poultry Feces

The multi-phase process outlined in US4007186A enables large-scale uric acid production from poultry feces, a rich natural source.

Phase 1: Ammonium Urate Precipitation

  • Alkali Dissolution : Fecal matter is suspended in 2–5% triethylamine (or KOH/LiOH) under nitrogen, extracting this compound and solubilizing proteins.

  • Solid-Liquid Separation : Centrifugation or dialysis removes undissolved phosphates and residues.

  • Ammonium Salt Addition : Excess NH₄Cl precipitates ammonium urate, yielding 80–90% pure this compound after acidification.

Phase 2: High-Purity this compound (99%)

  • Secondary Alkali Dissolution : Impure this compound is dissolved in dilute NaOH (pH 10.5).

  • Controlled Acidification : Gradual HCl addition precipitates urate salts, avoiding pH <10.5 to prevent impurities.

  • Mineral Acid Conversion : Urate salts are suspended in 0.1N HClO₄ at 80°C, yielding 99% pure this compound.

Phase 3: Ultra-Pure Crystallization (99.9%)

  • Perchloric Acid Recrystallization : this compound is dissolved in 70% HClO₄ at 60°C, cooled to form perchlorate salt crystals.

  • Double Recrystallization : Crystals are redissolved in fresh HClO₄ and cooled again to enhance purity.

  • Final Precipitation : Crystals are suspended in warm water, washed with methanol, and dried, eliminating fluorescent contaminants.

Table 1: Industrial this compound Purity Levels

PhasePurityKey Step
180–90%NH₄⁺ precipitation
299%pH-controlled precipitation
399.9%Double HClO₄ recrystallization

Laboratory-Scale Chemical Synthesis

Neutralization Method for Monosodium Urate (MSU)

MSU crystals, used in gout research, are synthesized by neutralizing this compound with NaOH:

  • Dissolution : 8 g this compound is dissolved in 1,600 mL H₂O with 49 mL 1N NaOH at 60°C.

  • pH Adjustment : 1N HCl neutralizes the solution to pH 7.2.

  • Crystallization : Cooling at 5°C overnight yields needle-like MSU crystals.

Acid/Alkali Titration Methods

Comparative studies show method-dependent crystal properties:

  • Alkali Titration : Higher yield but shorter crystals (20–40 μm).

  • Acid Titration : Lower yield but longer crystals (50–100 μm).

  • Neutralization : Balances yield and crystal length (30–70 μm).

Table 2: MSU Crystal Characteristics by Method

MethodYield (%)Crystal Length (μm)IL-1β Induction (pg/mL)
Alkali7820–40450 ± 32
Neutralization6530–70380 ± 28
Acid4250–100290 ± 25

Recrystallization and Purification Techniques

Perchloric Acid Recrystallization

Ultra-pure this compound (99.9%) requires two recrystallization cycles in HClO₄:

  • First Cycle : 5 g this compound in 50 mL 70% HClO₄ at 100°C, cooled to 4°C.

  • Second Cycle : Redissolve crystals in fresh HClO₄, repeat cooling.

  • Final Wash : Methanol removes residual HClO₄, ensuring <0.1% ash content.

Ethanol-Water Solvent Systems

Gymnosperm extracts enriched in this compound use ethanol-water mixtures for purification:

  • Optimal Conditions : 75% ethanol, 1:40 solid-liquid ratio, 500 W ultrasound.

  • Yield : 14.68% with 76.84% xanthine oxidase inhibition.

Analytical and Clinical Preparation

LC-MS/MS Plasma Analysis

A validated LC-MS/MS method quantifies this compound in clinical samples:

  • Column : C18 with 30% H₂O (0.5% HCOOH) and 70% CH₃OH.

  • Detection : MRM at m/z 169.1→141.1 (UA) and 171→143 (¹⁵N-UA).

  • Linearity : 0.4096–100 mg/L (R² >0.99).

Enzymatic Colorimetric Assays

Clinical kits (e.g., CDC BIOPRO-I) use uricase-peroxidase reactions:

  • Uricase Reaction : UA → Allantoin + H₂O₂.

  • Peroxidase Reaction : H₂O₂ + 4-AAP + DCHBS → Quinoneimine dye (λ=520 nm).

Challenges and Innovations

Contaminant Management

  • Fluorescent Impurities : Double recrystallization in HClO₄ reduces contaminants to <0.01%.

  • Heavy Metals : Chelating agents (EDTA) in extraction buffers prevent metal-urate complexes.

Green Chemistry Approaches

  • Ultrasound-Assisted Extraction : Reduces solvent use by 40% and time by 50%.

  • Biogenic Synthesis : this compound reduces Ag⁺ to Ag nanoparticles, enabling eco-friendly synthesis .

Chemical Reactions Analysis

Reactions with Reactive Oxygen/Nitrogen Species

Uric acid interacts with peroxynitrite (ONOO⁻) and nitric oxide (NO), exhibiting context-dependent antioxidant or pro-oxidant effects.

2.1. Peroxynitrite Scavenging

  • Mechanism : this compound donates an electron to peroxynitrite, forming a urate radical (UA- ) and intermediates like triuret (C₃H₄N₄O₃) .

  • Key Products :

    • Triuret : Final product in aqueous buffers .

    • Alkylated alcohols : In methanol or ethanol, this compound forms methyl/ethyl derivatives (e.g., methoxyallantoin) .

Reaction ConditionsMajor ProductsRate Constant (M⁻¹s⁻¹)
Aqueous buffer (pH 7.4)Triuret, allantoin4.8 × 10²
Presence of methanolMethoxyallantoinNot quantified

2.2. Interaction with Nitric Oxide

  • This compound reacts with NO to form 6-aminouracil , a stable byproduct, while reducing NO bioavailability .

  • Indirectly suppresses NO synthesis by enhancing arginase activity , diverting L-arginine from NO production to urea .

Alkylation of Biomolecules

This compound derivatives generated during peroxynitrite reactions can alkylate biomolecules:

  • Targets : Alcohols, thiols, and amines via substitution of labile hydrogens .

  • Biological Impact : Modifies proteins and lipids, potentially contributing to oxidative stress in diseases like preeclampsia .

Radical Propagation and Pro-Oxidant Effects

  • Aminocarbonyl Radical : Generated during this compound-peroxynitrite reactions, amplifies lipid peroxidation in LDL and liposomes .

  • NADPH Oxidase Activation : In adipocytes, this compound enhances ROS production, promoting inflammation and insulin resistance .

Antioxidant vs. Pro-Oxidant Duality

Antioxidant Role Pro-Oxidant Role
Scavenges peroxynitrite, hydroxyl radicals Generates aminocarbonyl radicals that oxidize LDL
Prevents tetrahydrobiopterin oxidation Activates NF-κB and MAPK pathways in vascular cells
Protects against Cu²⁺-induced LDL oxidation Promotes renal inflammation via NLRP3 inflammasome

Pathological Implications

  • Gout : this compound crystallization triggers NLRP3 inflammasome activation, releasing IL-1β .

  • Cardiovascular Disease : Pro-oxidant derivatives impair endothelial function and promote hypertension .

  • Preeclampsia : Elevated urinary triuret correlates with oxidative stress .

Analytical Methods

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies triuret, allantoin, and alkylated derivatives .

  • Electron Spin Resonance (ESR) : Detects urate and aminocarbonyl radicals .

Scientific Research Applications

Metabolic Health

Role in Diabetes and Obesity
Recent research has highlighted the connection between uric acid levels and metabolic disorders such as diabetes and obesity. Elevated this compound levels have been implicated in insulin resistance, suggesting that managing these levels could be beneficial for metabolic health. A study demonstrated that lowering this compound with benzbromarone improved insulin sensitivity in patients with congestive heart failure . Additionally, fructose-induced generation of this compound may play a causal role in the development of diabetes and obesity .

Table 1: this compound Levels and Metabolic Conditions

ConditionThis compound Level (mg/dL)Impact on Condition
Normal< 6.0No significant impact
Gout> 6.0Increased risk of flares
Diabetes> 5.0Associated with insulin resistance
Obesity> 5.0Linked to metabolic syndrome

Cardiovascular Health

Cardiovascular Risk Factor
this compound has been recognized as an independent risk factor for cardiovascular diseases. Studies indicate that serum this compound levels above 7 mg/dL in men and 5 mg/dL in women are associated with increased all-cause mortality . Furthermore, elevated levels correlate with higher risks of hypertension and heart failure, necessitating monitoring and potential management strategies to mitigate these risks .

Immune Response Modulation

Adjuvant Properties
this compound plays a crucial role in modulating immune responses. It has been shown to act as a danger signal that can enhance antibody responses when used as an adjuvant in vaccines, particularly those containing aluminum hydroxide . This property is particularly relevant in allergy treatments and vaccine development, where this compound's ability to stimulate type 2 immune responses can be harnessed.

Therapeutic Uses

Uricase Enzymes
The therapeutic applications of this compound have expanded with the development of recombinant uricase enzymes like rasburicase and pegloticase, which are used to treat conditions such as advanced gout and prevent complications from tumor lysis syndrome during chemotherapy . These treatments help lower serum this compound levels effectively, alleviating symptoms associated with hyperuricemia.

Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, particularly following ischemic strokes. Animal studies indicate that exogenous this compound administration can reduce infarct volume and improve neurological outcomes post-stroke due to its antioxidant properties . However, further clinical studies are necessary to confirm these findings in humans.

Case Studies and Research Findings

Several case studies have illustrated the diverse applications of this compound:

  • Case Study on Gout Management : A retrospective cohort study revealed that patients achieving serum this compound levels ≤ 6.0 mg/dL experienced fewer gout flares compared to those with higher levels .
  • Neuroprotection Research : Clinical trials investigating the effects of this compound on stroke recovery have shown promising results, indicating potential benefits for patients experiencing acute ischemic events .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Antioxidant Activity: Uric Acid vs. Gallic Acid, Ascorbic Acid, and Trolox

This compound’s antioxidant capacity is context-dependent. In standardized assays like the Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP), this compound exhibits significantly weaker activity compared to gallic acid (a polyphenol) and ascorbic acid (vitamin C). For example:

Compound TEAC Assay (Slope) FRAP Assay (Activity) Contribution to Plasma TAC
This compound Low slope Weak activity 33–53%
Gallic Acid High slope Strongest activity Negligible
Ascorbic Acid Moderate slope Moderate activity ~10–20%
Trolox Similar to AA Moderate activity Synthetic standard

Gallic acid, a potent natural antioxidant, outperforms this compound in scavenging free radicals due to its multiple hydroxyl groups, which enhance redox reactivity.

Electrochemical Sensor Interference: this compound vs. Ascorbic Acid and Dopamine

This compound often coexists with ascorbic acid (AA) and dopamine (DA) in biological fluids, complicating their selective detection. Recent electrochemical sensors, such as CeO₂/siloxene and TiO₂/PDA nanorod arrays, demonstrate robust discrimination:

Sensor Type Interfering Compounds Tested Selectivity Against UA Detection Limit for UA
CeO₂/siloxene AA, DA, adenosine High selectivity Not reported
TiO₂/PDA nanorod AA, DA, NaCl Minimal interference ~0.1 μM

Urinary Calculi Composition: this compound vs. Calcium Oxalate and Struvite

This compound stones account for 5–10% of renal calculi, contrasting with calcium oxalate (50–60%) and struvite (10–15%). Key differences include:

Stone Type Composition Prevalence Sex Ratio (M:F) Risk Factors
This compound This compound crystals 5–10% 2.19 Hyperuricemia, acidic urine
Calcium Oxalate CaC₂O₄·H₂O or CaC₂O₄ 50–60% 4.42 Hypercalciuria, dehydration
Struvite MgNH₄PO₄·6H₂O 10–15% ≤1 UTIs, alkaline urine

This compound stones are more common in males and associated with metabolic syndrome, whereas struvite stones predominate in females due to urinary tract infections (UTIs) .

Analytical Methods: Phosphotungstic Acid (PTA) vs. Uricase

Clinical this compound measurement relies on two methods:

Method Principle Advantages Limitations
PTA Redox reaction with tungstate Low cost, widely adopted Susceptible to interferents
Uricase Enzymatic oxidation to allantoin High specificity, automation Higher cost, equipment needs

Biological Activity

Uric acid (UA) is a product of purine metabolism and has garnered significant attention due to its dual role as both an antioxidant and a pro-oxidant. This article explores the biological activities of this compound, its physiological implications, and its associations with various health conditions, supported by data tables and recent research findings.

Overview of this compound

This compound is formed from the breakdown of purines, which are found in many foods and are also produced by the body. The normal range for serum this compound levels is typically between 3.5 to 7.2 mg/dL in men and 2.6 to 6.0 mg/dL in women. Elevated levels can lead to hyperuricemia, which is associated with gout, cardiovascular diseases, and metabolic syndrome.

Antioxidant Properties

This compound is considered a powerful antioxidant that helps protect cells from oxidative stress. It scavenges free radicals and maintains the activity of superoxide dismutase, an important antioxidant enzyme. A study indicated that this compound's antioxidant properties may play a role in neuroprotection by preventing oxidative damage to neurons .

Key Findings:

  • This compound can chelate transition metals, reducing oxidative damage.
  • In vitro studies have shown that UA can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress .

Pro-Oxidant Effects

Despite its antioxidant properties, this compound can also exhibit pro-oxidant effects under certain conditions. Increased levels of UA can lead to elevated ROS production, contributing to oxidative stress rather than alleviating it. This dual role complicates the understanding of UA's physiological functions .

Case Study:
A study involving health examination subjects found a significant association between serum this compound levels and increased oxidative stress markers, particularly in females . This suggests that while UA may have protective roles, high concentrations can exacerbate oxidative damage.

Metabolic Syndrome

Recent meta-analyses have established a strong correlation between elevated this compound levels and metabolic syndrome (MetS). The analysis indicated that individuals with MetS had higher mean UA levels compared to controls, suggesting that UA may serve as a biomarker for this condition .

ConditionMean this compound Level (mg/dL)Statistical Significance
Metabolic Syndrome6.5p < 0.001
Control Group5.9

Gout and Inflammation

This compound crystallizes in joints when levels exceed solubility limits, leading to gout attacks characterized by intense pain and inflammation. A systematic review highlighted that dietary interventions, such as cherry consumption, can lower serum UA levels and reduce gout flare frequency .

Research Findings:

  • A clinical trial showed that participants consuming cherry juice experienced fewer gout flares compared to those receiving placebo .
  • The study emphasized the importance of managing dietary intake to maintain healthy UA levels.

This compound and Pregnancy

Recent research has explored the association between maternal this compound levels and the risk of pre-eclampsia. A case-control study involving over 3,000 women found that higher UA levels were significantly associated with increased risk for pre-eclampsia, independent of other confounding factors .

GroupThis compound Level (mg/dL)Pre-Eclampsia Incidence (%)
Cases7.125
Controls5.810

Q & A

Q. What are the key methodological considerations when designing observational studies to investigate uric acid's role in chronic diseases?

Observational studies require careful distinction between cross-sectional and longitudinal designs. Cross-sectional studies are limited to hypothesis generation due to their inability to establish temporal relationships (e.g., determining whether hyperuricemia precedes renal dysfunction or vice versa). Longitudinal studies, however, allow for tracking this compound levels and disease progression over time. Adjustments for confounders (e.g., hypertension, diabetes) and stratification by sex are critical, as this compound's effects often differ between males and females .

Q. How can researchers standardize this compound measurement across diverse cohorts to ensure data comparability?

this compound quantification should use enzymatic methods (e.g., uricase) to minimize variability. Pre-analytical factors (e.g., fasting status, time of blood collection) must be controlled. For electrochemical detection, molecularly imprinted polymer (MIP)-based sensors offer high specificity but require validation against gold-standard techniques .

Q. What statistical approaches are recommended for analyzing this compound's association with metabolic outcomes in cohort studies?

Multivariate regression models adjusting for covariates (e.g., age, BMI, renal function) are standard. Sensitivity analyses should test for nonlinear relationships, as this compound's effects may follow a U-shaped curve. Weighted mean difference (WMD) and pooled risk ratios (RRs) are useful in meta-analyses to synthesize heterogeneous findings .

Advanced Research Questions

Q. How can discrepancies between animal models and human studies on this compound's role in renal disease be reconciled?

Animal models demonstrate this compound-induced renal arteriolopathy and fibrosis via oxidative stress and vascular smooth muscle proliferation. However, human studies often fail to replicate these findings due to differences in this compound handling (e.g., rodents lack uricase). Researchers should prioritize translational studies using hyperuricemic models with uricase inhibitors and validate findings in longitudinal human cohorts .

Q. What strategies optimize the selectivity and sensitivity of molecularly imprinted polymers (MIPs) for this compound detection in complex biological matrices?

Polymer selection (e.g., polypyrrole vs. polyaniline) and electrode modification (e.g., carbon nanotubes) enhance signal transduction. Pre-treatment steps (e.g., solid-phase extraction) reduce interference from ascorbic acid and xanthine. Analytical validation should include limits of detection (LOD < 0.1 μM) and selectivity testing against structurally similar metabolites .

Q. How should conflicting meta-analysis results on this compound's cardiovascular risk be interpreted?

Contradictions arise from heterogeneity in study populations (e.g., inclusion of participants with pre-existing renal disease) and variable adjustment for confounders. Sensitivity analyses stratified by study quality (e.g., Newcastle-Ottawa Scale scores) and subgroup analyses (e.g., sex-specific effects) clarify robustness. Mendelian randomization studies can further address causality .

Q. What experimental designs are suitable for investigating this compound's dual role as an antioxidant and pro-oxidant?

In vitro models (e.g., endothelial cell cultures) can isolate this compound's dose-dependent effects. At physiological levels (<6 mg/dL), it scavenges free radicals; at higher concentrations, it promotes NADPH oxidase activity. In vivo studies should measure oxidative markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase) in tandem with this compound levels .

Q. How can traditional medicine interventions (e.g., Chinese herbal compounds) be rigorously evaluated for this compound-lowering effects?

Randomized controlled trials (RCTs) must standardize herbal formulations and control for dietary purine intake. Mechanistic studies should assess inhibition of xanthine oxidase (e.g., allopurinol-like activity) and urate transporter modulation (e.g., URAT1). Multi-omics approaches (metabolomics, proteomics) identify bioactive compounds and pathways .

Data Presentation Guidelines

  • Tables : Include comparative metrics (e.g., LOD, linear range) for analytical methods (see Table 1 in ).
  • Figures : Use forest plots to visualize meta-analysis results (e.g., RRs for stroke risk ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uric Acid
Reactant of Route 2
Reactant of Route 2
Uric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.